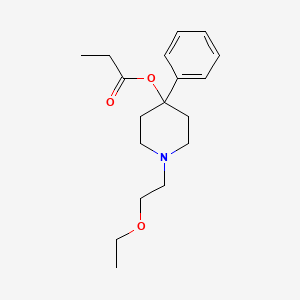
Prosidol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Prosidol, chemically known as 1-(2-ethoxyethyl)-4-phenyl-4-propionyloxypiperidine, is a synthetic opioid analgesic. It was originally discovered by J.F. MacFarlan and Co. in the 1950s and further developed in Russia in the 1990s during research into the related drug pethidine . This compound is known for its analgesic and sedative effects, similar to other opioids, and is used in medical practice for pain management .
准备方法
Prosidol is synthesized through a series of chemical reactions involving piperidine derivatives. The synthetic route typically involves the reaction of 4-phenylpiperidine with propionic anhydride to form 4-phenyl-4-propionyloxypiperidine. This intermediate is then reacted with 2-ethoxyethyl chloride in the presence of a base to yield this compound . Industrial production methods involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to maximize yield and purity .
化学反应分析
Prosidol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones and carboxylic acids.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols.
Substitution: This compound can undergo nucleophilic substitution reactions, where the ethoxyethyl group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.
科学研究应用
Prosidol has a wide range of scientific research applications:
Chemistry: this compound is used as a reference compound in the study of opioid receptor binding and activity.
Biology: It is used in research to understand the mechanisms of pain and analgesia.
Medicine: This compound is used clinically for pain management, particularly in oncology and palliative care.
Industry: This compound is used in the development of new analgesic drugs and formulations.
作用机制
Prosidol exerts its effects by binding to the mu-opioid receptors in the central nervous system. This binding inhibits the release of neurotransmitters involved in pain transmission, leading to analgesia and sedation . The molecular targets include the mu-opioid receptors, and the pathways involved are primarily the inhibition of adenylate cyclase activity and the modulation of ion channel conductance .
相似化合物的比较
Prosidol is similar to other piperidine-type opioids such as pethidine, anileridine, and furethidine . this compound is unique in its chemical structure, which includes an ethoxyethyl group that enhances its analgesic potency and reduces its addictive potential compared to other opioids . Similar compounds include:
Pethidine: Known for its rapid onset of action and short duration.
Anileridine: Similar to pethidine but with a longer duration of action.
Furethidine: Known for its potent analgesic effects but higher risk of addiction.
属性
CAS 编号 |
164231-04-3 |
|---|---|
分子式 |
C18H27NO3 |
分子量 |
305.4 g/mol |
IUPAC 名称 |
[1-(2-ethoxyethyl)-4-phenylpiperidin-4-yl] propanoate |
InChI |
InChI=1S/C18H27NO3/c1-3-17(20)22-18(16-8-6-5-7-9-16)10-12-19(13-11-18)14-15-21-4-2/h5-9H,3-4,10-15H2,1-2H3 |
InChI 键 |
IOLPYQBYMPDUNK-UHFFFAOYSA-N |
规范 SMILES |
CCC(=O)OC1(CCN(CC1)CCOCC)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(2S)-2-hydroxy-2-(3-methoxyphenyl)cyclohexyl]-N,N-dimethylmethanamine oxide](/img/structure/B10826775.png)
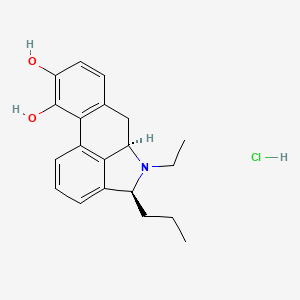

![1-azabicyclo[2.2.2]octan-3-yl (2R)-2-(hydroxymethyl)-4-[(S)-methylsulfinyl]-2-phenylbutanoate](/img/structure/B10826789.png)
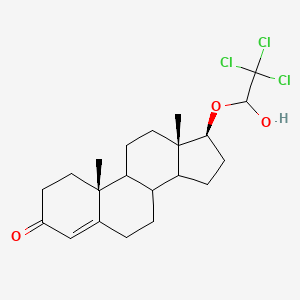
![(4R)-3-[(2S,3S)-2-hydroxy-3-[(3-hydroxy-2-methyl-benzoyl)amino]-4-phenyl-butanoyl]-5,5-dimethyl-N-prop-2-ynyl-thiazolidine-4-carboxamide](/img/structure/B10826802.png)
![1-[(1R)-2-hydroxy-2-(3-methoxyphenyl)cyclohexyl]-N,N-dimethylmethanamine oxide](/img/structure/B10826806.png)
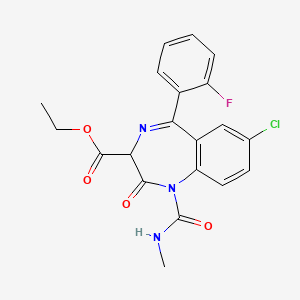
![(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-6-formamido-N-[2-oxo-2-[[(2S)-1-oxo-1-[[(3S)-2-oxothiolan-3-yl]amino]-3-phenylpropan-2-yl]amino]ethyl]hexanamide](/img/structure/B10826817.png)
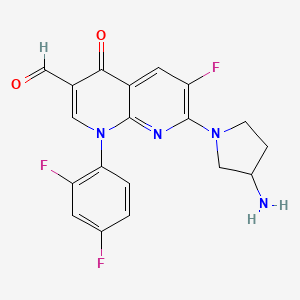
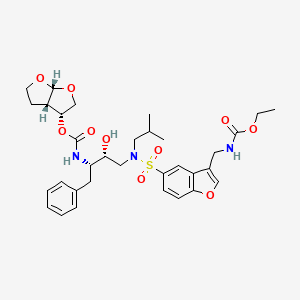
![N'-benzo[1,3]dioxol-5-ylmethyl-N-(3-imidazol-1-yl-[1,2,4]thiadiazol-5-yl)-N-methyl-propane-1,3-diamine](/img/structure/B10826834.png)
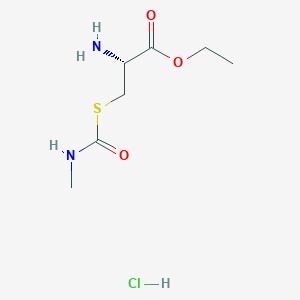
![Prosidol [WHO-DD]](/img/structure/B10826872.png)
